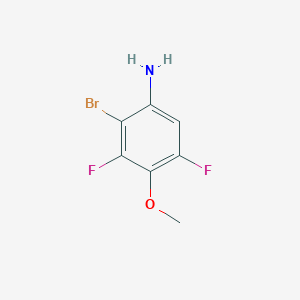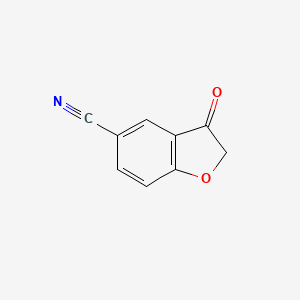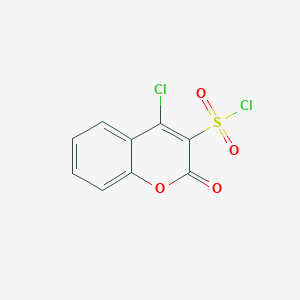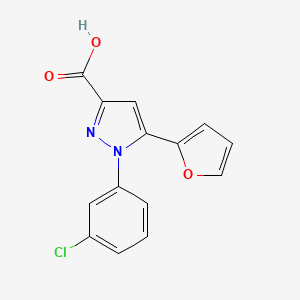
1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid (or CFC-PPCA) is a heterocyclic carboxylic acid. It is a member of the pyrazole family of compounds, which are characterized by a nitrogen-containing ring with three carbon atoms. CFC-PPCA is an important compound for the synthesis of drugs and other compounds in the pharmaceutical industry. It is also used in the research field for its interesting properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid has shown potential in pharmaceutical development, particularly as a lead compound for designing new drugs. Its unique structure allows for modifications that can enhance its pharmacological properties, making it a candidate for developing treatments for various diseases, including inflammatory conditions and cancer .
Anti-inflammatory Agents
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. By inhibiting specific enzymes and pathways involved in inflammation, these derivatives can potentially be developed into effective anti-inflammatory drugs. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .
Anticancer Research
The compound’s structure allows it to interact with various biological targets, making it a promising candidate in anticancer research. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with their metabolic pathways. This makes it a valuable tool in the development of new anticancer therapies .
Neuroprotective Agents
There is growing interest in the neuroprotective properties of 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid. Research suggests that it can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly significant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Agents
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .
Agricultural Chemicals
In the field of agriculture, derivatives of this compound are being explored as potential pesticides and herbicides. Their ability to interfere with specific biological processes in pests and weeds makes them valuable for protecting crops and improving agricultural productivity .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c15-9-3-1-4-10(7-9)17-12(13-5-2-6-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJXBAZRVIEQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

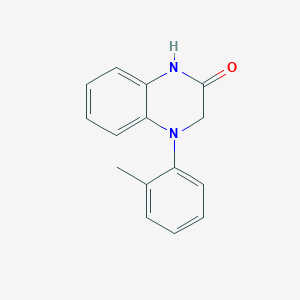
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2589901.png)
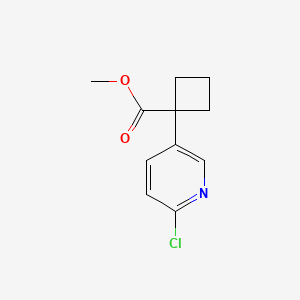
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2589906.png)
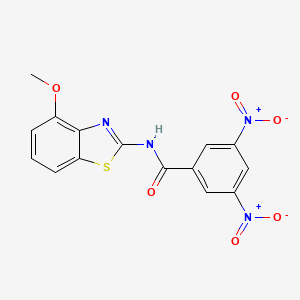
![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)
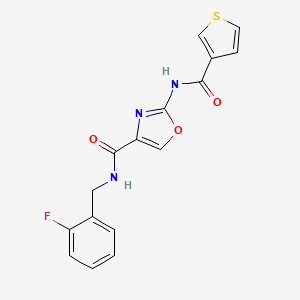
![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)
![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)
